Cas no 2229178-08-7 (1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one)

1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one structure
2229178-08-7 structure
Product Name:1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one
N.o CAS:2229178-08-7
MF:C10H6F3NO3
MW:245.15475320816
CID:6371140
PubChem ID:157900695
Update Time:2025-05-21

1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one
    • EN300-1954941
    • 1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
    • 2229178-08-7
    • Inchi: 1S/C10H6F3NO3/c1-2-9(15)7-4-3-6(10(11,12)13)5-8(7)14(16)17/h2-5H,1H2
    • Chave InChI: DSDGTXVZQXKMAH-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(C=C)=O)=C(C=1)[N+](=O)[O-])(F)F

Propriedades Computadas

  • Massa Exacta: 245.02997754g/mol
  • Massa monoisotópica: 245.02997754g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 335
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 62.9Ų

1-2-nitro-4-(trifluoromethyl)phenylprop-2-en-1-one Preçomais >>

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Enamine
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Enamine
EN300-1954941-1.0g
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Enamine
EN300-1954941-2.5g
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Enamine
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